2-methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H25N3O5S2 and its molecular weight is 439.55. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
One study utilized quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. These derivatives, including similar compounds to the one , showed potential as corrosion inhibitors for iron, with their effectiveness predicted by various global reactivity parameters and adsorption behaviors on metal surfaces. This research highlights the application of such compounds in protecting metals from corrosion, which is crucial in various industrial applications (Kaya et al., 2016).
Photodynamic Therapy and Photosensitizers
Another area of application is in photodynamic therapy (PDT) for cancer treatment. Studies on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown that these compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them promising candidates as Type II photosensitizers in PDT, offering a non-invasive treatment option for cancer (Pişkin et al., 2020). Additionally, the synthesis, characterization, and investigation of photophysical and photochemical properties of these zinc(II) phthalocyanine derivatives with new benzenesulfonamide substituents have been reported, further supporting their potential in photocatalytic applications and as photosensitizers in PDT (Öncül et al., 2021).
Carbonic Anhydrase Inhibition
The selective inhibition of carbonic anhydrase isoforms by fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties has been identified as a significant application. These compounds have shown selectivity towards the human carbonic anhydrase II isoform, presenting a new mechanism of action for its inhibition. This research suggests potential therapeutic applications in conditions where selective inhibition of specific carbonic anhydrase isoforms is desired, such as in treating glaucoma or managing certain types of tumors (Le Darz et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-15-5-6-18(27-2)19(12-15)28(23,24)21-13-16-7-10-22(11-8-16)29(25,26)17-4-3-9-20-14-17/h3-6,9,12,14,16,21H,7-8,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPIIZVZCGTALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.